N'-[(dimethylamino)methylidene]benzohydrazide
Description
N'-[(Dimethylamino)methylidene]benzohydrazide is a hydrazone derivative characterized by a benzohydrazide backbone substituted with a dimethylamino-methylidene group. This compound belongs to a broader class of hydrazones, which are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties . Its structure features an azomethine (–NHN=CH–) group, which is critical for coordinating with metal ions and interacting with biological targets . The dimethylamino group enhances electron-donating properties, influencing both chemical reactivity and pharmacological efficacy .
Properties
Molecular Formula |
C10H13N3O |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
N-(dimethylaminomethylideneamino)benzamide |
InChI |
InChI=1S/C10H13N3O/c1-13(2)8-11-12-10(14)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,12,14) |
InChI Key |
GSFGIKDRUYNWIW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=NNC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Hydrazide Precursor Synthesis
The synthesis of N'-[(dimethylamino)methylidene]benzohydrazide typically begins with the preparation of benzohydrazide derivatives. A widely adopted method involves the reflux of methyl 4-substituted benzoates with hydrazine hydrate in ethanol. For instance, methyl 4-(2-(dimethylamino)ethoxy)benzoate undergoes hydrazinolysis in ethanol under acidic catalysis (e.g., sulfuric acid) to yield 4-(2-(dimethylamino)ethoxy)benzohydrazide. This intermediate is critical for subsequent condensation reactions.
Reaction Conditions :
Schiff Base Formation with Dimethylamino-Substituted Aldehydes
The target compound is synthesized via condensation of benzohydrazide with 4-(dimethylamino)benzaldehyde. This reaction follows a classic Schiff base mechanism, where the aldehyde carbonyl reacts with the hydrazide’s amino group. A representative protocol involves refluxing equimolar amounts of benzohydrazide and 4-(dimethylamino)benzaldehyde in ethanol for 2–4 hours.
Optimized Protocol :
- Dissolve 4-(dimethylamino)benzaldehyde (1.49 g, 0.01 mol) and benzohydrazide (1.36 g, 0.01 mol) in 50 mL ethanol.
- Reflux at 78°C for 2 hours with stirring.
- Cool the mixture to room temperature; collect precipitates via filtration.
- Recrystallize from hot ethanol to obtain pure product.
Key Data :
Ultrasound-Assisted Synthesis
Enhanced Reaction Efficiency
Ultrasound irradiation significantly accelerates Schiff base formation by improving mass transfer and reaction kinetics. A study on analogous hydrazides demonstrated a 95% yield in 4 minutes using ultrasound, compared to 78% over 3 hours under conventional reflux.
Procedure :
- Mix benzohydrazide (0.01 mol) and 4-(dimethylamino)benzaldehyde (0.01 mol) in ethanol (20 mL).
- Subject the mixture to ultrasound irradiation (40 kHz, 300 W) at 50°C for 4–10 minutes.
- Filter and recrystallize the product.
Advantages :
- Time Reduction : 98% shorter reaction time.
- Yield Improvement : 15–20% increase compared to classical methods.
Reagent-Mediated Synthesis Using DMFDMA
Role of Dimethylformamide Dimethyl Acetal (DMFDMA)
DMFDMA serves as a methylating and formylating agent, enabling the direct introduction of the dimethylamino-methylidene group. This method bypasses the need for aldehyde precursors, offering a one-pot synthesis route.
Synthetic Pathway :
- React benzohydrazide (1.36 g, 0.01 mol) with DMFDMA (1.32 mL, 0.01 mol) in dry dioxane.
- Stir at room temperature for 24 hours under inert atmosphere.
- Evaporate the solvent under reduced pressure; purify the residue via column chromatography.
Characterization Insights :
- ¹³C NMR : Methylidene carbon at δ 66.78 ppm.
- Mass Spectrometry : Molecular ion peak at m/z 242 (M⁺).
Comparative Analysis of Synthesis Methods
| Parameter | Classical Condensation | Ultrasound-Assisted | DMFDMA-Mediated |
|---|---|---|---|
| Reaction Time | 2–4 hours | 4–10 minutes | 24 hours |
| Yield | 60–75% | 75–95% | 70–80% |
| Solvent | Ethanol | Ethanol | Dioxane |
| Catalyst | None | None | DMFDMA |
| Energy Efficiency | Moderate | High | Low |
Key Observations :
- Ultrasound-assisted synthesis is optimal for rapid, high-yield production.
- DMFDMA-mediated routes are preferable for laboratories with limited aldehyde precursors.
Critical Factors Influencing Synthesis
Solvent Selection
Temperature and Catalysis
Stoichiometry and Purity
- Molar Ratios : A 1:1 ratio of hydrazide to aldehyde/DMFDMA prevents side products.
- Recrystallization : Ethanol and acetonitrile are optimal for removing unreacted starting materials.
Analytical Characterization
Spectroscopic Techniques
Elemental Analysis
Applications and Derivative Synthesis
This compound serves as a versatile intermediate for:
Chemical Reactions Analysis
Types of Reactions
N’-[(dimethylamino)methylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced forms of the compound, such as hydrazines.
Substitution: Substituted benzohydrazides with various functional groups.
Scientific Research Applications
N’-[(dimethylamino)methylidene]benzohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N’-[(dimethylamino)methylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then interact with biological molecules, such as enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the nature of the complex formed .
Comparison with Similar Compounds
Crystal Structure and Bond Parameters
Comparative crystallographic studies highlight key structural differences:
The dimethylamino group introduces steric and electronic effects, altering crystal packing and intermolecular interactions compared to methoxy or hydroxy substituents .
Substituent Effects on Reactivity and Stability
- Electron-Donating Groups: Dimethylamino groups lower electrophilicity at the hydrazone bond, enhancing stability under acidic conditions .
- Electron-Withdrawing Groups : Nitro or halogen substituents (e.g., in 3-bromo-N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]benzohydrazide) increase reactivity, facilitating interactions with biological targets .
- Hydrophobic Moieties : Tert-butyl or ethoxy groups improve lipophilicity, enhancing membrane permeability in anti-inflammatory agents .
Antimicrobial and Antiparasitic Activity
- Antiamoebic Activity: N'-(2-Chlorobenzylidene)-4-(2-(dimethylamino)ethoxy)benzohydrazide showed IC₅₀ = 1.2 µM against Entamoeba histolytica, outperforming non-dimethylamino analogs .
- Antibacterial Efficacy : Halogenated derivatives (e.g., 3-bromo-N'-[(3,5-dibromo-4-hydroxyphenyl)methylidene]benzohydrazide) exhibit broad-spectrum activity due to enhanced electrophilicity .
Anti-Inflammatory and Enzyme Inhibition
- Xanthine Oxidase Inhibition: (E)-N'-(4-Hydroxy-3-methoxybenzylidene)-4-nitrobenzohydrazide (IC₅₀ = 3.8 µM) outperforms dimethylamino-substituted analogs, attributed to nitro group interactions with the enzyme’s molybdenum center .
- TNF-α Suppression : Lipophilic analogs like 4-(1,3-dioxoisoindolin-2-yl)-N'-[(4-ethoxyphenyl)methylidene]benzohydrazide reduce inflammation by 80% in murine models .
Physical and Computational Properties
Corrosion Inhibition
Sulfonohydrazide derivatives with dimethylamino groups (e.g., MBSH and MpTSH) exhibit 92% inhibition efficiency for carbon steel in HCl, surpassing non-polar analogs. The dimethylamino group facilitates adsorption via lone-pair electrons .
Spin-Crossover Behavior
Iron(II) complexes with N'-[(pyridin-2-yl)methylene]benzohydrazide ligands exhibit spin-crossover properties. Substituents like hydroxy groups shift transition temperatures (e.g., T₁/₂ = 273 K for HL⁵), critical for molecular switches .
Computational Insights
- HOMO-LUMO Gaps: The dimethylamino derivative has a lower ΔE (3.2 eV) vs. amino-substituted analogs (ΔE = 4.1 eV), indicating higher reactivity .
- Docking Studies: Nitro groups in 4-nitrobenzohydrazides form hydrogen bonds with xanthine oxidase, while dimethylamino groups prioritize hydrophobic interactions .
Biological Activity
N'-[(Dimethylamino)methylidene]benzohydrazide, also known as N'-[(1E)-(dimethylamino)methylidene]benzohydrazide, is a compound with notable biological activity attributed to its unique molecular structure. This compound features a benzohydrazide backbone with a dimethylamino group and an imine linkage, which play crucial roles in its reactivity and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₁₃N₃O
- Molecular Weight : 191.23 g/mol
- Functional Groups :
- Benzohydrazide
- Dimethylamino group
- Imine (methylidene) linkage
The presence of these functional groups contributes to the compound's diverse biological activities, particularly in medicinal chemistry.
Biological Activities
This compound has been studied for various biological activities, including:
- Antioxidant Activity : Compounds in the hydrazone class have demonstrated significant antioxidant properties, which are critical for combating oxidative stress in biological systems .
- Antimicrobial Activity : The compound exhibits potential antimicrobial effects, making it a candidate for further exploration in treating infections caused by bacteria and fungi .
- Anticancer Potential : Preliminary studies suggest that derivatives of benzohydrazides may possess anticancer properties, indicating a need for further investigation into their mechanisms of action .
Synthesis and Evaluation
A study conducted by researchers synthesized various derivatives of this compound and evaluated their biological activities. The evaluation included:
- In Vitro Antioxidant Assays : The synthesized compounds were tested for their ability to scavenge free radicals. Results indicated that certain derivatives exhibited higher antioxidant activity compared to standard antioxidants.
- Antimicrobial Testing : The antimicrobial efficacy was assessed using Minimum Inhibitory Concentration (MIC) values against various pathogens. For instance, one derivative demonstrated an MIC of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity .
Structure-Activity Relationship (SAR)
Research has highlighted the importance of structural modifications in enhancing biological activity. A SAR study revealed that:
- Substituents on the benzene ring significantly influence the compound's reactivity and biological effectiveness.
- Electron-withdrawing groups, such as halogens, enhance antimicrobial activity by increasing the electrophilicity of the molecule .
Summary of Biological Activities
| Activity Type | Description | Example Findings |
|---|---|---|
| Antioxidant | Scavenging of free radicals | Higher activity than standard antioxidants |
| Antimicrobial | Efficacy against bacteria and fungi | MIC = 32 µg/mL against S. aureus |
| Anticancer | Potential to inhibit cancer cell growth | Promising results in preliminary studies |
Synthesis Overview
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Benzohydrazide structure with dimethylamino group | Antioxidant, antimicrobial |
| 4-Chloro-N'-[(dimethylamino)methylidene]benzohydrazide | Chlorine substitution enhancing activity | Increased antimicrobial efficacy |
| 4-(Dimethylamino)-N'-[(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide | Hydroxynaphthalene moiety | Greater antioxidant potential |
Q & A
Basic Questions
Q. What are the optimal synthetic routes for preparing N'-[(dimethylamino)methylidene]benzohydrazide, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The compound is synthesized via condensation of 4-dimethylaminobenzohydrazide with an aldehyde (e.g., pyridine-4-carboxaldehyde) in methanol or ethanol under reflux for 6–8 hours. Purification involves recrystallization from ethanol or acetonitrile, yielding colorless crystals. Key parameters include stoichiometric equivalence of reagents, solvent polarity, and temperature control to minimize side reactions. Yield optimization may require iterative adjustments of reflux duration and solvent choice .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural features of this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton environments (e.g., hydrazone NH, aromatic protons) and carbon types (carbonyl, aromatic carbons).
- IR Spectroscopy : Identifies functional groups (C=O stretch at ~1650 cm⁻¹, N–H bend at ~3200 cm⁻¹).
- Single-crystal X-ray diffraction (SCXRD) : Resolves molecular geometry, confirming planarity of the hydrazone moiety and intermolecular hydrogen bonds (e.g., N–H⋯O/N interactions). Space group determination (e.g., monoclinic C2/c) and lattice parameters are derived from SCXRD data .
Q. What in vitro assays are recommended for evaluating the antibacterial efficacy of this compound derivatives?
- Methodological Answer : Use broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus, B. subtilis) and Gram-negative (e.g., E. coli, P. aeruginosa) strains. Include positive controls (e.g., ampicillin) and assess bacterial growth via optical density (OD600). Data interpretation should account for substituent effects; electron-withdrawing groups (e.g., bromo) often enhance activity .
Advanced Research Questions
Q. How can computational methods like DFT be applied to predict the electronic structure and stability of this compound?
- Methodological Answer :
Geometry Optimization : Use Gaussian or ORCA with B3LYP/6-31G(d) to optimize the molecular structure.
Electrostatic Potential Mapping : Identify nucleophilic/electrophilic regions, correlating with hydrogen-bonding propensity.
Lattice Energy Estimation : Calculate dispersion and electrostatic contributions (e.g., via PIXEL method) to predict crystal packing stability. Experimental validation involves comparing computed bond lengths/angles with SCXRD data .
Q. What methodologies are employed to assess the metabolic stability and potential degradation pathways of hydrazone derivatives in biological systems?
- Methodological Answer :
- In Vitro Microsomal Studies : Incubate the compound with liver microsomes (e.g., porcine) and NADPH cofactor. Analyze metabolites via LC-MS/MS.
- Hydrolytic Pathway Identification : Detect hydrolysis products (e.g., benzaldehyde, hydrazides) under physiological pH conditions.
- Oxidative Metabolism : Monitor N-oxide formation using H2O2 or enzymatic oxidation systems .
Q. How do structural modifications of the benzohydrazide core influence binding affinities in enzyme inhibition studies, and what experimental approaches validate these interactions?
- Methodological Answer :
- Substituent Variation : Introduce electron-donating (e.g., dimethylamino) or withdrawing (e.g., nitro) groups to alter π-π stacking or hydrogen-bonding capacity.
- Enzyme Assays : Measure xanthine oxidase (XO) inhibition via UV-Vis spectroscopy (uric acid formation at 295 nm).
- Molecular Docking : Use AutoDock Vina to model ligand-enzyme interactions (e.g., with XO’s molybdenum center). Validate with IC50 values and thermodynamic parameters (ΔG, ΔH) .
Q. What role do hydrogen bonding and crystal packing interactions play in the solid-state properties of this compound, and how are these analyzed?
- Methodological Answer :
- Hydrogen-Bond Networks : SCXRD reveals chains of R22(6) and R22(10) motifs formed via N–H⋯N/O interactions.
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., H⋯O/N vs. H⋯H contributions) using CrystalExplorer.
- Thermal Stability : Correlate packing density (from unit cell volume) with melting points via DSC .
Q. How are metal coordination complexes of benzohydrazide derivatives synthesized, and what techniques characterize their geometric configurations?
- Methodological Answer :
- Synthesis : React the hydrazide with metal salts (e.g., CoCl2, Ni(NO3)2) in ethanol/water under reflux. Monitor complexation via color change.
- Characterization :
- UV-Vis Spectroscopy : Determine d-d transition bands (e.g., octahedral Co(II) at ~500 nm).
- Magnetic Susceptibility : Assess geometry (e.g., high-spin vs. low-spin) using Gouy balance.
- SCXRD : Resolve coordination modes (e.g., bidentate N,O-binding) and bond angles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
